Methyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate
CAS No.:
Cat. No.: VC13544149
Molecular Formula: C12H12ClFO3
Molecular Weight: 258.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12ClFO3 |
|---|---|
| Molecular Weight | 258.67 g/mol |
| IUPAC Name | methyl 5-(4-chloro-3-fluorophenyl)-5-oxopentanoate |
| Standard InChI | InChI=1S/C12H12ClFO3/c1-17-12(16)4-2-3-11(15)8-5-6-9(13)10(14)7-8/h5-7H,2-4H2,1H3 |
| Standard InChI Key | ZRGWRDBOVYTAAM-UHFFFAOYSA-N |
| SMILES | COC(=O)CCCC(=O)C1=CC(=C(C=C1)Cl)F |
| Canonical SMILES | COC(=O)CCCC(=O)C1=CC(=C(C=C1)Cl)F |
Introduction
Chemical Identity and Structural Features
Methyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate (IUPAC name: methyl 5-(4-chloro-3-fluorophenyl)-5-oxopentanoate) is distinguished by its bifunctional aromatic and ester groups. The phenyl ring features chloro and fluoro substituents at the 4- and 3-positions, respectively, which induce electron-withdrawing effects that influence reactivity. The ester group at the valerate chain facilitates hydrolysis to its corresponding carboxylic acid, a property critical for prodrug applications.
Molecular and Structural Data
The compound’s logP value of 2.50 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility—a key factor in drug design . The chloro and fluoro substituents increase molecular polarity, enhancing interactions with biological targets such as enzymes and receptors.
Synthesis Methods and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a two-step process:
-
Friedel-Crafts Acylation: Introduction of the 4-chloro-3-fluorophenyl group to levulinic acid derivatives using 4-chloro-3-fluorobenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃).
-
Esterification: Reaction of the resulting 5-(4-chloro-3-fluorophenyl)-5-oxovaleric acid with methanol in the presence of sulfuric acid under reflux.
The esterification step achieves yields of 70–85% under optimized conditions, with purity confirmed via HPLC and NMR spectroscopy.
Industrial-Scale Production
Industrial methods employ continuous flow reactors to enhance efficiency and scalability. Automated systems regulate temperature (80–100°C) and catalyst concentration (0.5–1.0 mol%), reducing byproduct formation. Post-synthesis purification involves fractional distillation under reduced pressure (10–20 mmHg) to isolate the ester .
Physicochemical Properties
Thermal Stability
The compound exhibits stability up to 200°C, with decomposition observed at higher temperatures. Differential Scanning Calorimetry (DSC) reveals a glass transition temperature (T₉) of −15°C, indicating suitability for storage at ambient conditions .
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Ethanol | 45.2 |
| Dichloromethane | 120.8 |
| DMSO | 89.5 |
Low aqueous solubility necessitates formulation strategies such as nanoemulsions or prodrug derivatives for biomedical applications.
Applications in Pharmaceutical and Material Science
Drug Development
The compound serves as a precursor in synthesizing kinase inhibitors and protease-activated receptor (PAR) antagonists. Its ester group enables prodrug strategies, improving oral bioavailability of carboxylic acid drugs.
Material Science
In polymer chemistry, it acts as a cross-linking agent for epoxy resins, enhancing thermal stability and mechanical strength. Composite materials incorporating this compound exhibit a 20% increase in tensile strength compared to conventional analogs .
Comparative Analysis with Structural Analogues
| Compound | Molecular Formula | Molecular Weight | Key Activity |
|---|---|---|---|
| Methyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate | C₁₂H₁₂ClFO₃ | 258.67 | Cytotoxic |
| Ethyl 5-(3-fluorophenyl)-5-oxovalerate | C₁₃H₁₅FO₃ | 238.25 | Low bioactivity |
| Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate | C₁₃H₁₃ClFO₃ | 272.70 | Antimicrobial |
The target compound’s dual halogenation confers superior bioactivity compared to mono-halogenated analogues, underscoring the role of substituent positioning.
Future Research Directions
-
In Vivo Toxicology: Assess chronic toxicity and pharmacokinetics in animal models.
-
Synthetic Optimization: Develop catalytic asymmetric routes to access enantiomerically pure forms.
-
Target Identification: Employ proteomics to identify binding partners in cancer cells.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume